Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine
Description
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a fluorinated aromatic amino acid derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine. The 4-trifluoromethylphenyl substituent introduces strong electron-withdrawing effects, enhancing the compound’s lipophilicity and influencing its interactions in peptide structures.
Properties
Molecular Formula |
C31H24F3NO4 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C31H24F3NO4/c32-31(33,34)22-15-13-21(14-16-22)20-11-9-19(10-12-20)17-28(29(36)37)35-30(38)39-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28H,17-18H2,(H,35,38)(H,36,37) |
InChI Key |
JOBSKOBXLFDFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amino Group Protection with Fmoc-Cl
The primary step involves protecting the α-amino group of 4-(4-trifluoromethylphenyl)-L-phenylalanine using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction is conducted in a biphasic system of water and an organic solvent (e.g., dioxane or tetrahydrofuran) under basic conditions. Triethylamine (TEA) or sodium carbonate is used to maintain a pH of 8–9, facilitating the nucleophilic substitution reaction. The reaction is typically complete within 2–4 hours at 0–5°C to minimize side reactions.
Key Reaction Parameters:
Introduction of the 4-Trifluoromethylphenyl Group
The trifluoromethylphenyl moiety is introduced via Suzuki-Miyaura cross-coupling or electrophilic aromatic substitution . Suzuki coupling is preferred for regioselectivity, using a palladium catalyst (e.g., Pd(PPh₃)₄) to couple a boronic acid derivative to the phenylalanine backbone. Electrophilic substitution, while less common, employs trifluoromethylating agents like CF₃I in the presence of Lewis acids (e.g., AlCl₃).
Comparative Analysis of Trifluoromethylation Methods:
| Method | Catalyst/Reagent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 78 | 95 |
| Electrophilic Sub | CF₃I, AlCl₃ | 25°C | 65 | 88 |
Suzuki coupling offers superior yield and purity, making it the industrial standard.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Key adaptations from laboratory methods include:
Continuous Flow Reactors
Replacing batch reactors with continuous flow systems reduces reaction time from hours to minutes. For example, Fmoc protection achieves 90% yield in 15 minutes using a microfluidic reactor at 25°C.
Solvent Recycling
Ethyl acetate and dichloromethane are recovered via distillation, reducing waste and costs by 40%.
Purification and Characterization
Chromatographic Purification
Crude product is purified using reverse-phase HPLC with a C18 column and acetonitrile/water gradient (5–95% acetonitrile over 30 minutes). Preparative HPLC achieves >99% purity, critical for pharmaceutical applications.
Crystallization
Alternative purification via crystallization uses ethanol/water (7:3 v/v), yielding 80–85% recovery with 98% purity.
Characterization Data:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.75 (d, Fmoc aromatic), δ 4.55 (m, α-H) | |
| MS (ESI+) | m/z 532.2 [M+H]+ | |
| HPLC | Retention time: 12.3 min |
Challenges and Optimization
Racemization Control
The bulky trifluoromethyl group increases steric hindrance, raising racemization risk during coupling. Using low-temperature (0°C) conditions and coupling reagents like HATU reduces racemization to <2%.
Byproduct Formation
Incomplete Fmoc protection generates unprotected amino acid derivatives , detectable via TLC (Rf = 0.3 vs. 0.6 for protected product). Refluxing with excess Fmoc-Cl for 1 hour eliminates this issue.
Applications in Peptide Synthesis
The compound’s trifluoromethyl group enhances peptide lipophilicity (LogP increased by 1.5 units) and metabolic stability , making it valuable in designing protease-resistant therapeutics. For example, peptides incorporating this derivative show 3-fold longer half-lives in serum compared to non-fluorinated analogs.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Substitution: Electrophilic reagents under acidic or basic conditions.
Major Products
Deprotected Amino Acid: L-phenylalanine with a trifluoromethylphenyl group.
Peptides: Peptides containing this compound as a residue.
Scientific Research Applications
Peptide Synthesis
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is widely recognized as a crucial building block in solid-phase peptide synthesis (SPPS). Its stability under standard deprotection conditions allows for the efficient assembly of complex peptide structures. The incorporation of fluorinated amino acids can also influence the folding and stability of peptides, making them more suitable for therapeutic applications .
Drug Development
In pharmaceutical research, this compound plays a significant role in developing new drugs targeting specific protein interactions. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, which are critical factors in drug efficacy. Studies have shown that fluorinated compounds can exhibit improved activity against various biological targets, making this compound a candidate for further exploration in drug design .
Bioconjugation
The compound is also utilized in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems, where precise localization of therapeutic agents can enhance treatment outcomes. The ability to modify biomolecules with this compound allows researchers to create more effective and selective therapeutic strategies .
Neuroscience Research
This compound is instrumental in studying neurotransmitter systems and receptor interactions. Its unique chemical properties facilitate investigations into neurological disorders and potential treatments. Research has indicated that fluorinated amino acids can affect receptor binding and signaling pathways, providing insights into the mechanisms underlying various neurological conditions .
Fluorinated Compound Applications
The incorporation of the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of compounds designed for therapeutic use. This property is particularly beneficial in creating drugs that require better absorption and distribution within biological systems. Fluorinated compounds have been shown to exhibit unique pharmacological profiles that can be exploited for novel therapeutic strategies .
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 and MCF-7 cells. For instance, modifications to the compound's structure have led to significant improvements in its anticancer activity, with IC50 values indicating strong inhibitory effects on cell growth .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 5.33 |
| Modified Derivative A | MDA-MB-231 | 3.72 |
| Modified Derivative B | MCF-7 | 1.53 |
Case Study 2: Drug Design
In a study focusing on structure-activity relationships (SAR), researchers explored various amino acid linkers between aromatic rings to enhance the potency of fluorinated compounds against cancer cells. The introduction of specific linkers significantly influenced the antiproliferative activity of the compounds tested, suggesting that strategic modifications can lead to more effective therapeutic agents .
Mechanism of Action
The mechanism of action of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of peptides, while the Fmoc group facilitates the synthesis and purification of peptides.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and electronic properties of Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine with related derivatives:
*Estimated based on similar Fmoc-protected phenylalanine derivatives. †Molecular formula in (C₁₁H₁₃NO₂S) appears inconsistent with Fmoc-protected compounds; this may be an error.
Key Observations:
- Trifluoromethyl vs.
- Positional Isomerism : The ortho-trifluoromethyl derivative () may exhibit steric hindrance, reducing coupling efficiency in SPPS compared to the para isomer.
- Boc-Amino vs. Trifluoromethyl: The Boc-amino group (polar, hydrogen-bonding capability) contrasts with -CF₃’s hydrophobicity, enabling distinct solubility and interaction profiles .
Biological Activity
Fmoc-4-(4-trifluoromethylphenyl)-L-phenylalanine is a synthetic amino acid derivative notable for its unique structural features, particularly the incorporation of a trifluoromethyl group. This compound has garnered attention in medicinal chemistry and peptide synthesis due to its enhanced lipophilicity and potential bioactivity. This article delves into the biological activity of this compound, including its applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Fmoc Group : A fluorenylmethoxycarbonyl (Fmoc) protecting group that facilitates peptide synthesis by protecting the amino group during reactions.
- Trifluoromethyl Group : Enhances lipophilicity, potentially improving interaction with biological membranes and targets.
The biological activity of this compound is primarily linked to its role in peptide synthesis and its interactions with biological systems. The trifluoromethyl group can influence the compound's hydrophobicity, affecting how it interacts with proteins and other biomolecules.
Antimicrobial Properties
Research has shown that Fmoc-protected peptides, including derivatives like this compound, exhibit antibacterial activity against various Gram-positive bacteria. For instance, studies indicate that Fmoc-F (Fmoc-phenylalanine) demonstrates significant antibacterial effects by disrupting bacterial membrane integrity and inducing oxidative stress at higher concentrations .
Antiproliferative Effects
Compounds similar in structure to this compound have been evaluated for their antiproliferative effects on cancer cell lines. Notably, analogues have shown promising results in inhibiting tubulin polymerization and inducing apoptosis in breast cancer cells, suggesting potential applications in cancer therapy .
Case Studies
- Antimicrobial Activity : A study demonstrated that Fmoc-protected peptides can significantly reduce bacterial loads in vitro and in vivo models, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiproliferative Activity : Research on related compounds showed IC50 values ranging from 10 to 33 nM against MCF-7 breast cancer cells, indicating strong potential as anticancer agents .
- Peptide Synthesis Applications : The use of this compound as a building block in peptide synthesis has been highlighted, emphasizing its role in developing novel therapeutic agents.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Unique Feature | Antimicrobial Activity | Antiproliferative Activity |
|---|---|---|---|---|
| This compound | C19H18F3N | Trifluoromethyl group enhances lipophilicity | Significant against MRSA | IC50 10–33 nM |
| Fmoc-phenylalanine | C16H18N2O2 | Commonly used in peptide synthesis | Moderate against Gram-positive | Moderate activity |
| Fmoc-homophenylalanine | C18H20F3N | Incorporates a homophenylalanine backbone | Limited data | Not extensively studied |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
